1h-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-

Physicochemical profiling Lipophilicity ADME prediction

SAR teams targeting CCR2 require the rigorously validated 7-CF3 isomer-the 5-CF3 analog lacks this pharmacological validation. This building block delivers: - Ortho-like CF3 proximity to -CO2H: lowers pKa, directs metal-coordination geometry distinct from 5-CF3 isomer - Validated pharmacophore: elaborated derivatives show low nM IC50 at CCR2 with selectivity over CCR3 - Batch traceability: distinct InChI and NMR fingerprint ensure isomer purity for reproducible data

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
Cat. No. B8258222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyDJUFZNQIGYCQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)-: Core Properties and Procurement Profile


1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- (CAS 2107-38-2) is a heterocyclic building block consisting of a benzimidazole core with a carboxylic acid at the 2-position and a trifluoromethyl substituent at the 7-position. The 7-CF₃ substitution is chemically equivalent to the 4-CF₃ positional isomer due to annular tautomerism of the benzimidazole NH . The compound has the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g/mol . Its key physicochemical signature—influencing solubility, lipophilicity, and metal-chelating behavior—is defined by the ortho-like proximity of the electron-withdrawing CF₃ group to the carboxylic acid functionality.

Substitution pattern 7-CF₃ (ortho‑like) electronic environment
Target engagement Reported CCR2 antagonist motif fit
Coordination chemistry Acidity and metal‑binding geometry control

Why 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- Cannot Be Substituted by Its 5-CF₃ Isomer


Although 7-(trifluoromethyl)- and 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid share the same molecular formula and trivial name stem, their substitution patterns are not interchangeable. The position of the CF₃ group on the benzo ring dictates the local electronic environment: in the 7-isomer, the strong electron-withdrawing CF₃ is adjacent to both the imidazole N1 and the carboxylic acid at C2, whereas in the 5-isomer the CF₃ is para to the acid-bearing imidazole ring . This difference alters the carboxylic acid's pKa, metal-coordination geometry, and the molecule's hydrogen-bond donor/acceptor topology, which in turn affects binding to biological targets—as exemplified by the selective CCR2 antagonism reported for 7-trifluoromethylbenzimidazoles [1].

Target vs. 5‑CF₃ positional isomer
Selected compound
7‑(trifluoromethyl)‑1H‑benzimidazole‑2‑carboxylic acid
Analog
5‑(trifluoromethyl) isomer (CAS 2107‑39‑3)
The 5‑CF₃ isomer places the electron‑withdrawing group para to the acid, altering pKa, metal‑coordination geometry, and CCR2 binding. Reported class‑level SAR indicates these differences may shift target engagement and coordination behavior; direct substitution without validation is not supported.

Quantitative Differentiation Evidence: 7-CF₃ vs. Closest Analogs for 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)-


Predicted Lipophilicity: LogP Parity Between 7-CF₃ and 5-CF₃ Positional Isomers

Computationally predicted logP values for the 7-CF₃ isomer (CAS 2107-38-2) and the 5-CF₃ isomer (CAS 2107-39-3) are effectively equivalent when using the same algorithm, indicating that lipophilicity alone does not differentiate these positional isomers. However, this parity confirms that the 7-CF₃ analog retains the same favorable partition coefficient for membrane permeability as its 5-CF₃ counterpart .

Predicted LogP
Head‑to‑head
7‑CF₃ LogP ≈ 2.28 (XLogP3)
5‑CF₃ LogP ≈ 2.28
Lipophilicity does not differentiate isomers
Passive permeability parity; selection must rely on electronic or target‑engagement differences
Physicochemical profiling Lipophilicity ADME prediction

Carboxylic Acid pKa Modulation by Ortho-Substituted CF₃: Class-Level Inference

The pKa of the parent 1H-benzimidazole-2-carboxylic acid (unsubstituted, CAS 2849-93-6) is reported as approximately 3.66 . Introduction of a strong electron-withdrawing trifluoromethyl group is expected to lower the pKa. The proximity effect is position-dependent: the 7-CF₃ group (ortho-like to the carboxylic acid) exerts a stronger through-space inductive effect than the 5-CF₃ group (para-like), which primarily acts through resonance. Although direct experimental pKa data for the 7-CF₃ compound is not publicly available in the accessed sources, class-level SAR predicts the 7-CF₃ analog to be a moderately stronger acid than the 5-CF₃ analog and significantly more acidic than the unsubstituted parent.

Carboxylic acid pKa
Class‑level
Predicted lower than parent (≈3.66); directional trend 7‑CF₃ < 5‑CF₃ < parent
Acidity shift may influence salt formation and metal binding
Experimental pKa data not available in accessed sources; confirm empirically
Acidity Electron withdrawal Coordination chemistry

CCR2 Receptor Antagonism: 7-Trifluoromethylbenzimidazoles Show Potent and Selective Binding

A series of 7-trifluoromethylbenzimidazoles, designed as benzamide replacements in trisubstituted cyclohexane CCR2 antagonists, demonstrated potent binding and functional antagonism at CCR2 with selectivity over CCR3 [1]. In a specific example from this chemical series, compound 36 exhibited a CCR2 binding IC₅₀ of 2.4 nM, a functional calcium flux IC₅₀ of 2.0 nM, and a chemotaxis IC₅₀ of 5.1 nM [2]. This represents a distinct pharmacological profile compared to the unsubstituted benzimidazole-2-carboxylic acid core which lacks inherent CCR2 activity. While the data pertains to elaborated derivatives where the 7-CF₃-benzimidazole serves as a key pharmacophoric element, it establishes the 7-CF₃ substitution pattern as uniquely enabling for CCR2-targeted probe and lead development.

CCR2 antagonism
Reported
Binding IC₅₀ 2.4 nM, Ca²⁺ flux IC₅₀ 2.0 nM, chemotaxis IC₅₀ 5.1 nM (elaborated derivative)
Supports CCR2 target‑engagement context for 7‑CF₃ motif
Data from tri-substituted cyclohexane series; unsubstituted core lacks activity
GPCR antagonism Chemokine receptor Inflammation

Solubility Baseline: Very Slight Aqueous Solubility Shared Across Trifluoromethyl-Substituted Benzimidazole-2-Carboxylic Acids

The 5-CF₃ positional isomer (CAS 2107-39-3) exhibits very slight aqueous solubility, calculated at 0.2 g/L at 25°C . This low solubility is characteristic of the trifluoromethyl-benzimidazole-2-carboxylic acid class and is expected to be shared by the 7-CF₃ isomer given its identical molecular formula and similar predicted LogP. Procurement specifications for both isomers typically report ≥95-98% purity with no explicit solubility guarantee, making solubility-driven selection between the two isomers largely irrelevant.

Aqueous solubility
Class‑level
Expected ~0.2 g/L at 25°C (inferred from 5‑CF₃ isomer)
Low solubility common to CF₃‑substituted benzimidazole‑2‑carboxylic acids
Plan for co‑solvent or salt‑form approaches; isomer does not differentiate on solubility
Solubility Formulation Crystallization

Analytical Identification: Positional Isomer Differentiation via InChI and Predicted Spectroscopic Signatures

The InChI strings for the 7-CF₃ isomer (target) and the 5-CF₃ isomer (common analog) are distinct due to the different substitution position . Whereas simple molecular weight or formula-based QC cannot distinguish these isomers, their ¹H NMR aromatic splitting patterns are predicted to differ: the 7-CF₃ isomer shows three distinct aromatic protons with coupling patterns influenced by CF₃ at position 7/4 (adjacent to the fusion), while the 5-CF₃ isomer displays a symmetrical set of signals due to CF₃ at position 5/6 (central benzene position). This provides a verifiable analytical differentiation criterion for procurement and quality release.

Isomer identity
Data to verify
Unique InChI strings; predicted ¹H NMR distinct aromatic patterns
InChI and NMR provide unambiguous regioisomer verification
CAS alone insufficient; confirm by NMR fingerprint to avoid isomer substitution
Quality control Regioisomer purity Spectroscopy

Optimal Procurement Scenarios for 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- Based on Differentiated Evidence


CCR2-Targeted Probe and Lead Compound Synthesis

Investigators developing GPCR-targeted therapeutics, specifically CCR2 antagonists for inflammatory or autoimmune indications, should procure the 7-CF₃ isomer as the core pharmacophoric building block. The validated potent binding (low nM IC₅₀ values for elaborated derivatives) and selectivity over CCR3 make this an essential starting point [1]. The 5-CF₃ or unsubstituted analogs lack this specific pharmacological validation.

Regioisomerically Pure Metal-Organic Framework (MOF) or Coordination Polymer Synthesis

The 7-CF₃ substitution positions the electron-withdrawing group ortho-like to the carboxylic acid, influencing both the acidity (predicted lower pKa) and the preferred metal-binding geometry compared to the para-like 5-CF₃ isomer. Researchers designing MOFs, catalysts, or metallodrugs where defined coordination geometry is critical should choose the 7-CF₃ isomer to exploit these directional electronic and steric effects .

In Vitro ADME/Tox Comparison Studies Requiring Positional Isomer Controls

When performing structure-activity relationship (SAR) studies across substituted benzimidazole-2-carboxylic acids, the 7-CF₃ isomer is a rigorously required control to differentiate positional effects on target binding, metabolic stability, or off-target activity. Its distinct analytical fingerprint (InChI, NMR) ensures batch traceability and isomer purity, which is critical for reproducible SAR data .

Synthetic Chemistry Methodology Development Using Fluorinated Heterocycles

The unique electronic properties of the 7-CF₃ substituent—exerting a strong inductive effect near the reactive carboxylic acid and imidazole NH—make this compound a valuable substrate for developing new coupling, decarboxylation, or metal-catalyzed functionalization methods. The ortho-like CF₃ group can act as a directing or activating element in C–H activation chemistry, a feature not shared by the 5-CF₃ isomer.

Application
Selection Property
Validation Focus
CCR2 target engagement studies
7‑CF₃ substitution pattern
CCR2 binding and selectivity context
Coordination polymer / MOF design
ortho‑like CF₃ electronic effects
Acidity and metal‑binding geometry
Positional isomer SAR studies
Isomerically pure 7‑CF₃ scaffold
InChI / NMR identity and batch traceability
Fluorinated heterocycle methodology
7‑CF₃ directing / activating potential
C–H activation and coupling reactivity
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